ETI vs. ETYA: Quantified LOX/COX Selectivity Window Differentiation
5,8,11-Eicosatriynoic acid (ETI) demonstrates a quantifiably broader selectivity window between 12-lipoxygenase (12-LO) and cyclooxygenase (COX) compared to its closest structural analog, 5,8,11,14-eicosatetraynoic acid (ETYA). While both compounds inhibit these enzymes, the magnitude of their differential activity is distinct and decisive for experimental design [1].
| Evidence Dimension | Enzymatic Selectivity Ratio (COX ID50 / 12-LO ID50) |
|---|---|
| Target Compound Data | 12-LO ID50 = 24 µM; COX ID50 = 340 µM |
| Comparator Or Baseline | ETYA: 12-LO ID50 = 4 µM; COX ID50 = 8 µM |
| Quantified Difference | ETI Selectivity Ratio = 14.2; ETYA Selectivity Ratio = 2.0 |
| Conditions | Human platelet enzyme assays (n-8 lipoxygenase and fatty acid cyclooxygenase) |
Why This Matters
ETI's 7-fold higher selectivity ratio enables more precise pharmacological dissection of LOX-dependent pathways without confounding COX inhibition, whereas ETYA's near-equal potency against both enzymes limits its utility as a specific LOX probe.
- [1] Hammarström S. Selective inhibition of platelet n-8 lipoxygenase by 5,8,11-eicosatriynoic acid. Biochim Biophys Acta. 1977;487(3):517-519. doi:10.1016/0005-2760(77)90221-1 View Source
